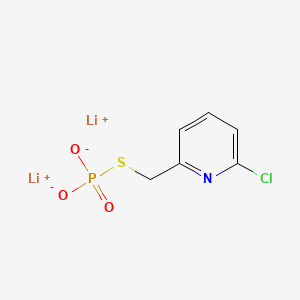
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of phosphorothioates. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound is notable for its applications in various fields, including agrochemistry and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond using appropriate phosphorus and sulfur partners. The general methods for the preparation of phosphorothioates include metal-catalyzed cross-coupling reactions, anionic rearrangements, and homolytic processes . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures.
Biology: It has applications in the study of enzyme inhibitors and antivirals.
Medicine: It is used in the development of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of pesticides and other agrochemical products.
Wirkmechanismus
The mechanism of action of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds, such as:
- Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Phosphorothioic acid, S-(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl ester
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
119395-97-0 |
|---|---|
Molekularformel |
C6H5ClLi2NO3PS |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
dilithium;(6-chloropyridin-2-yl)methylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C6H7ClNO3PS.2Li/c7-6-3-1-2-5(8-6)4-13-12(9,10)11;;/h1-3H,4H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
RIROXZKPCPBCFE-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].C1=CC(=NC(=C1)Cl)CSP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


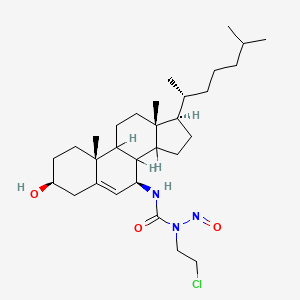
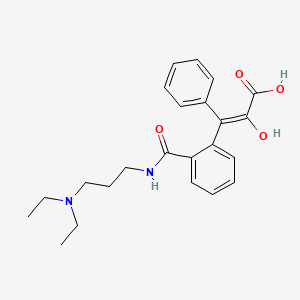
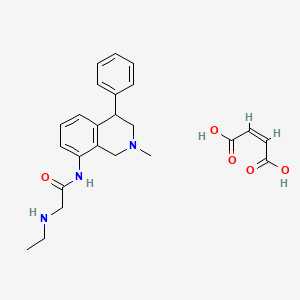
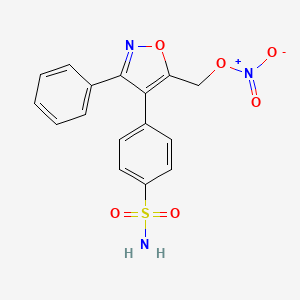

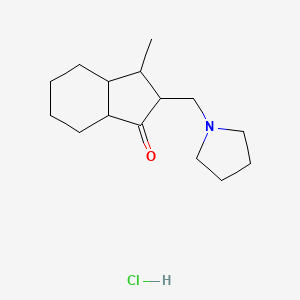
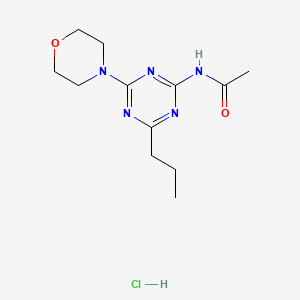
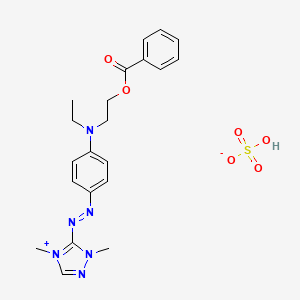
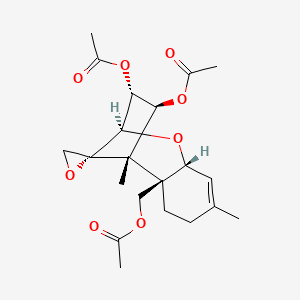
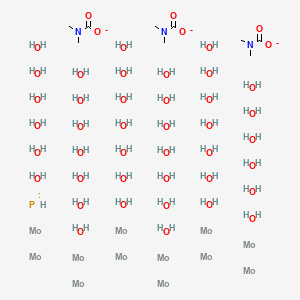
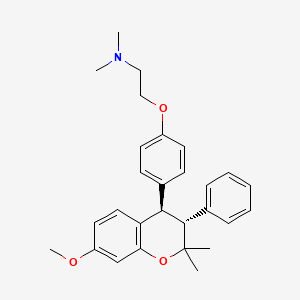
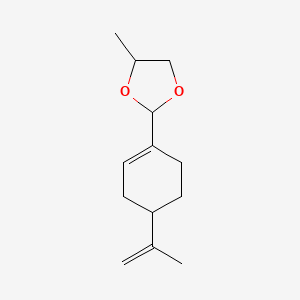
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

